molecular formula C13H8F4S B7997305 1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7997305
M. Wt: 272.26 g/mol
InChI Key: SHOJKHLCSXFCOQ-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 3,4-difluorophenyl sulfide with 1,2-difluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The sulfanylmethyl group can interact with enzymes and proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenyl isocyanate
  • 1,4-Difluorobenzene
  • 3,4-Difluorophenyl methyll sulfone

Uniqueness

1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is unique due to the combination of multiple fluorine atoms and a sulfanylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications compared to its analogs .

Biological Activity

1,2-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound notable for its unique structural features, including multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H8F4S
  • Molecular Weight : 290.26 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-difluorophenyl sulfide with 1,2-difluorobenzyl chloride under conditions that favor nucleophilic substitution. Common reagents include potassium carbonate as a base and dimethylformamide (DMF) as a solvent, with reactions conducted at elevated temperatures to optimize yield and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances the compound's reactivity and stability, allowing it to engage in biochemical pathways effectively. The sulfanylmethyl group may facilitate interactions with enzymes and proteins, potentially modulating their activity.

Biological Studies and Findings

Research into the biological effects of this compound has indicated several potential applications:

  • Anticancer Activity : Initial studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have shown significant activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .
  • Enzyme Inhibition : The compound is being investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders or cancer treatment.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1,2-DifluorobenzeneLacks sulfanylmethyl groupLimited biological activity
3,4-Difluorophenyl isocyanateContains isocyanate functional groupKnown for anticancer properties
1,2-Difluoro-4-methylbenzeneMethyl group instead of sulfanylmethylDifferent reactivity profile

The unique combination of fluorine atoms and the sulfanylmethyl group in this compound imparts distinct chemical properties that may enhance its biological activity compared to similar compounds.

Case Studies

Recent studies have focused on the effects of this compound on specific cancer cell lines:

  • Cytotoxicity Testing : In vitro tests have shown that modifications to the sulfanylmethyl group can significantly affect cytotoxicity levels against MCF-7 cells. For example, certain derivatives exhibited IC50 values lower than 30 µM, indicating potent activity .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

Properties

IUPAC Name

4-[(3,4-difluorophenyl)methylsulfanyl]-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4S/c14-10-3-1-8(5-12(10)16)7-18-9-2-4-11(15)13(17)6-9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOJKHLCSXFCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=CC(=C(C=C2)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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